N-benzyl-N-butyl-2-furamide

Description

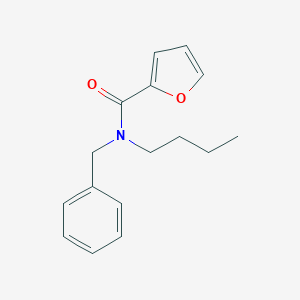

N-Benzyl-N-butyl-2-furamide is a synthetic organic compound characterized by a furan-derived carboxamide structure, where the nitrogen atom is substituted with a benzyl and a butyl group.

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-benzyl-N-butylfuran-2-carboxamide |

InChI |

InChI=1S/C16H19NO2/c1-2-3-11-17(13-14-8-5-4-6-9-14)16(18)15-10-7-12-19-15/h4-10,12H,2-3,11,13H2,1H3 |

InChI Key |

QEQWHGXDMJIIHE-UHFFFAOYSA-N |

SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=CO2 |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence focuses on N-(1-{1-[4-(2-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide (hereafter termed Compound A), a structurally complex benzimidazole-furamide hybrid. Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison

Key Differences

Benzimidazole derivatives are known for antimicrobial and anticancer activities, which may synergize with the furamide group . this compound lacks the extended aromatic system of Compound A, likely reducing its binding affinity to protein targets but improving solubility in nonpolar solvents.

Synthetic Accessibility: this compound’s synthesis is presumably simpler due to fewer steric and electronic challenges compared to Compound A, which requires multi-step coupling of benzimidazole and phenoxybutyl groups .

Thermal Stability :

- Compound A’s rigid benzimidazole core and ether linkages may confer higher thermal stability (>250°C inferred) than this compound, which lacks such stabilizing motifs.

Research Findings and Limitations

- Compound A has been characterized with a molecular mass of 471.58 g/mol and a ChemSpider ID, suggesting its inclusion in chemical databases for further study . No analogous data exist for this compound in the provided evidence.

- Hypothetical Applications : The butyl and benzyl groups in this compound may enhance its lipophilicity, making it a candidate for drug delivery systems or polymer additives. In contrast, Compound A’s bioactivity profile aligns with pharmaceutical lead optimization.

Critical Analysis of Evidence

The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. For instance:

- The benzimidazole in Compound A introduces π-π stacking capabilities absent in this compound, which could significantly alter reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.